molecular formula C16H25NaO3S B12334411 Sodium o-decylbenzenesulfonate CAS No. 4206-41-1

Sodium o-decylbenzenesulfonate

Cat. No.: B12334411
CAS No.: 4206-41-1
M. Wt: 320.4 g/mol
InChI Key: AJVIQNYVMGYYOL-UHFFFAOYSA-M
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Description

Sodium o-decylbenzenesulfonate is a synthetic anionic surfactant valued in research for its amphiphilic properties, which arise from a decyl (10-carbon) hydrophobic tail attached to a hydrophilic benzenesulfonate group. This structure allows the compound to effectively reduce surface tension, aiding in the solubilization of non-polar substances in aqueous solutions and enhancing the wetting, dispersing, and emulsifying properties of experimental formulations . In scientific applications, it serves as a key material for studying micelle formation, colloidal stability, and the mechanisms of detergency and emulsification. Its properties make it a relevant subject for research in green chemistry, particularly concerning the environmental impact and biodegradability of surfactant structures . The compound's mechanism of action involves its alignment at oil-water interfaces, where the hydrophobic alkyl chain associates with oils and the hydrophilic sulfonate head group remains in the aqueous phase. This action effectively lowers interfacial tension, facilitating the formation and stabilization of emulsions and the removal of oily stains from surfaces . Researchers utilize this compound in the development and testing of new cleaning agents, cosmetic formulations, and as an emulsifying agent in various chemical processes . It is supplied as a water-soluble powder or in liquid form and should be stored in a cool, dry place. This product is designated For Research Use Only and is not intended for diagnostic or therapeutic use, or for application in commercial consumer products.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

4206-41-1

Molecular Formula

C16H25NaO3S

Molecular Weight

320.4 g/mol

IUPAC Name

sodium;2-decylbenzenesulfonate

InChI

InChI=1S/C16H26O3S.Na/c1-2-3-4-5-6-7-8-9-12-15-13-10-11-14-16(15)20(17,18)19;/h10-11,13-14H,2-9,12H2,1H3,(H,17,18,19);/q;+1/p-1

InChI Key

AJVIQNYVMGYYOL-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCC1=CC=CC=C1S(=O)(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Fundamental Chemistry and Raw Material Considerations

Molecular Structure and Industrial Relevance

Sodium dodecylbenzenesulfonate (C₁₈H₂₉NaO₃S, molecular weight 348.48) consists of a dodecyl chain (C₁₂H₂₅) attached to a benzene ring sulfonated at the para position, neutralized with sodium hydroxide. Its amphiphilic structure enables emulsification, foaming, and detergent properties, making it indispensable in household cleaners, textiles, and personal care products.

Raw Material Sourcing

Linear alkylbenzene (LAB), the precursor for NaDBS, is synthesized via:

  • Dehydrogenation of n-alkanes : Straight-chain kerosene fractions are hydrotreated, dewaxed, and dehydrogenated to form mono-olefins, which react with benzene using aluminum trichloride (AlCl₃) as a catalyst.
  • Chlorination : Less common due to higher environmental impact, this method involves chlorinating dodecane and reacting it with benzene.

Sulfonation Methods: Mechanistic and Process Comparisons

SO₃ Sulfonation

Reaction Mechanism

SO₃ gas, diluted to 3–5% in dry air, undergoes electrophilic substitution with LAB in a continuous reactor. The reaction is instantaneous and exothermic, forming dodecylbenzenesulfonic acid (DBSA):
$$ \text{C}{12}\text{H}{25}\text{C}6\text{H}5 + \text{SO}3 \rightarrow \text{C}{12}\text{H}{25}\text{C}6\text{H}4\text{SO}3\text{H} $$
Key parameters:

  • Molar ratio : SO₃:LAB = 1.05–1.2:1.
  • Temperature : 25–45°C (controlled to prevent sulfone by-products).
  • Residence time : <1 second in film reactors.
Advantages and Limitations
  • Pros : High conversion (>98%), minimal wastewater, and no acid sludge.
  • Cons : Requires precise SO₃ dilution to mitigate side reactions (e.g., sulfone formation).

H₂SO₄ Sulfonation

Concentrated sulfuric acid (93–98%) or oleum sulfonates LAB at 40–50°C. Water generated during the reaction dilutes the acid, necessitating excess H₂SO₄ (1.2–1.5:1 molar ratio). Post-sulfonation, the mixture is aged to complete the reaction, followed by phase separation to remove spent acid.

Drawbacks
  • Low efficiency : Requires acid recovery systems.
  • By-products : Sulfones and di-sulfonated compounds reduce yield.

Neutralization and By-Product Management

Conventional NaOH Neutralization

DBSA is neutralized with 10% NaOH at 40–50°C to pH 7.5–8.0, forming NaDBS and Na₂SO₄:
$$ \text{C}{12}\text{H}{25}\text{C}6\text{H}4\text{SO}3\text{H} + \text{NaOH} \rightarrow \text{C}{12}\text{H}{25}\text{C}6\text{H}4\text{SO}3\text{Na} + \text{H}_2\text{O} $$
Na₂SO₄, a common impurity, increases solution viscosity and interferes with downstream formulations.

Calcium Chloride-Assisted Na₂SO₄ Removal

A patented method (CN110938022A) introduces calcium chloride (CaCl₂) during neutralization:

  • Primary neutralization : NaOH is added at 30–50°C to pH 7.5–8.0.
  • CaCl₂ treatment :
    • At 30–50°C, CaCl₂ precipitates Na₂SO₄ as CaSO₄:

      $$ \text{Na}2\text{SO}4 + \text{CaCl}2 \rightarrow \text{CaSO}4\downarrow + 2\text{NaCl} $$
    • At 65–85°C, excess CaCl₂ reacts with NaOH to form Ca(OH)₂, removed by filtration.
Benefits
  • Reduces Na₂SO₄ content by >90%.
  • Introduces NaCl, which acts as a viscosity modifier in detergent slurries.

Industrial Process Optimization

Continuous vs. Batch Systems

  • Film reactors : Dominant in SO₃ sulfonation for rapid heat dissipation and scalability.
  • Aging tanks : Critical for H₂SO₄ methods to ensure complete sulfonation.

Key Process Parameters

Parameter SO₃ Method H₂SO₄ Method
Temperature (°C) 25–45 40–50
Molar Ratio (Reagent:LAB) 1.05–1.2:1 1.2–1.5:1
By-Products Sulfones Di-sulfonates
Neutralization Additive CaCl₂ (optional) None
Yield (%) >98 85–90

Chemical Reactions Analysis

Types of Reactions: Sodium o-decylbenzenesulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Key Applications

  • Surfactant in Cleaning Products
    • Sodium o-dodecylbenzenesulfonate is primarily used as a surfactant in household and industrial cleaning products. Its ability to reduce surface tension enhances the effectiveness of detergents and cleaning agents.
    • Case Study : In a study on laundry detergents, the inclusion of sodium o-dodecylbenzenesulfonate improved stain removal efficiency by 30% compared to formulations without it.
  • Emulsification Agent
    • This compound serves as an emulsifier in various formulations, including cosmetics and food products. It stabilizes emulsions by reducing interfacial tension.
    • Data Table : Emulsification Efficiency of Sodium o-Dodecylbenzenesulfonate
    Emulsion TypeStability (Days)Appearance
    Oil-in-Water14Homogeneous
    Water-in-Oil10Slightly separated
  • Textile Industry
    • Used as a desizing agent and for refining cotton fabrics, sodium o-dodecylbenzenesulfonate enhances the quality of textiles by improving wetting and penetration during processing.
    • Application Insight : Its application in textile processing has shown to reduce water usage by 20% due to improved fabric wetting.
  • Agriculture
    • The compound is also employed in agricultural formulations as a dispersant for pesticides and herbicides, enhancing their effectiveness and stability.
    • Research Finding : A study demonstrated that the addition of sodium o-dodecylbenzenesulfonate to pesticide formulations increased the absorption rate by 25%.
  • Papermaking Industry
    • In papermaking, it acts as a deinking agent and resin dispersant, facilitating the recycling process and improving paper quality.
    • Case Study : Research indicated that using sodium o-dodecylbenzenesulfonate reduced ink residue by 40% during the deinking process.
  • Biomedical Applications
    • Sodium o-dodecylbenzenesulfonate has been explored for its potential in biomedical applications such as biosensors. It has been used in the fabrication of amperometric biosensors for glucose detection.
    • Experimental Results : The biosensors exhibited high sensitivity with a detection limit of 0.1 mM glucose.

Mechanism of Action

The primary mechanism by which sodium o-decylbenzenesulfonate exerts its effects is through its surfactant properties. The molecule has a hydrophobic alkyl chain and a hydrophilic sulfonate group, allowing it to reduce the surface tension of water and stabilize emulsions. This property enables it to effectively solubilize hydrophobic substances in aqueous solutions .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Molecular Structure and Alkyl Chain Variations

Compound Alkyl Chain Length Substituent Position Molecular Formula Key Structural Feature
Sodium o-decylbenzenesulfonate C₁₀ Ortho C₁₈H₂₉NaO₃S Shorter chain, ortho-substituted sulfonate
Sodium dodecylbenzenesulfonate (SDBS) C₁₂ Para/Linear C₁₈H₂₉NaO₃S Longer chain, linear para substitution
Sodium 4-tridecylbenzenesulfonate C₁₃ Para C₁₉H₃₁NaO₃S Longest chain, para-substituted
Sodium 4-(2-undecanyl)benzenesulfonate C₁₁ (branched) Para C₁₇H₂₇NaO₃S Branched alkyl chain

Key Insights :

  • Chain Length : Longer alkyl chains (e.g., SDBS, C₁₂) enhance hydrophobic interactions, lowering critical micelle concentration (CMC) and improving detergent efficiency .
  • Substituent Position : Ortho substitution (as in o-decylbenzenesulfonate) introduces steric hindrance, reducing solubility in water compared to para-substituted analogs like SDBS .
  • Branching : Branched chains (e.g., 4-(2-undecanyl)) improve biodegradability but reduce foaming capacity .

Physical and Chemical Properties

Property This compound SDBS Sodium 4-Tridecylbenzenesulfonate
Molecular Weight (g/mol) 348.477 348.48 362.51
Water Solubility Moderate (steric hindrance) High (linear para) Low (longer chain)
CMC (mmol/L) ~1.5–2.0* ~1.2–1.5 ~0.8–1.0*
Biodegradability Moderate Low (linear chains) High (branched variants)

*Estimated based on chain length and substituent effects.

Key Insights :

  • Solubility : SDBS’s para-substitution and linear chain maximize water solubility, making it ideal for liquid detergents .
  • CMC : Longer chains (e.g., tridecyl) lower CMC, enhancing surfactant efficiency at lower concentrations.
  • Thermal Stability : this compound likely has comparable stability to SDBS (~200–250°C decomposition), but positional effects may alter melting points .

Key Insights :

  • SDBS’s dominance in detergents stems from its cost-effectiveness and high foaming capacity.
  • This compound’s ortho structure may be preferred in formulations requiring controlled solubility or reduced foam .

Environmental and Health Impacts

Compound Environmental Concerns Health Hazards
This compound Moderate aquatic toxicity (shorter chain) Skin irritation (similar to SDBS)
SDBS High chronic aquatic toxicity, endocrine disruption Respiratory sensitization
Sodium 4-tridecylbenzenesulfonate Lower persistence (branched chains) Limited data; assumed similar to SDBS

Key Insights :

  • Branched alkylbenzenesulfonates (e.g., tridecyl) are more biodegradable but less commercially prevalent due to synthesis costs .

Biological Activity

Sodium o-decylbenzenesulfonate, a member of the linear alkylbenzene sulfonate (LAS) family, is an anionic surfactant widely used in various applications, including detergents and sanitizers. This article explores its biological activity, focusing on its mechanisms of action, effects on human cells, and toxicity profiles, supported by case studies and research findings.

This compound acts primarily through three proposed mechanisms:

  • Protein Denaturation : The surfactant disrupts protein structures, leading to loss of function.
  • Enzyme Inactivation : It can inhibit essential enzymes by altering their active sites.
  • Membrane Disruption : The compound interacts with cell membranes, increasing permeability and potentially leading to cell lysis .

In Vitro Studies

A study investigating the effect of linear alkylbenzene sulfonates on human intestinal Caco-2 cells revealed that this compound promotes cell proliferation at low concentrations (1-15 ppm) over short exposure times (24 hours). The maximum observed proliferation was 147% of control at 15 ppm . This effect was linked to proteomic changes, including the up-regulation of elongation factor 2 and dipeptidyl peptidase 3.

Toxicity Profiles

Toxicological assessments indicate that this compound has a relatively low acute toxicity profile. It is classified as moderately toxic via dermal and inhalation routes but shows low toxicity following oral exposure. Chronic exposure studies have identified the liver, kidney, and intestinal tract as primary target organs .

Table 1: Summary of Toxicity Findings

Study TypeRoute of ExposureToxicity LevelTarget Organs
Acute ToxicityOralLowNone reported
Dermal ToxicityDermalModerateSkin irritation
Chronic ToxicityOralNOAEL: 50 mg/kg/dayLiver, kidney, intestine

Case Studies

  • Field Monitoring Study : A field study conducted in Japan monitored the concentration of this compound in aquatic environments using passive sampling techniques. Results indicated effective capture and quantification of LAS concentrations during chemical leak incidents, demonstrating its environmental persistence and potential ecological impact .
  • Developmental Toxicity Assessment : Research evaluating the developmental effects in animal models found no significant reproductive or developmental toxicity associated with this compound at tested doses. However, some irritant effects were noted at higher concentrations .

Environmental Impact

This compound is known for its biodegradability compared to older surfactants. Its use in agricultural settings as a sanitizer poses questions regarding its long-term effects on soil and water ecosystems. Studies have shown that while it is readily absorbed in biological systems, it does not accumulate in tissues, suggesting a lower risk for bioaccumulation .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing Sodium o-decylbenzenesulfonate with high purity?

  • Methodological Answer : this compound can be synthesized via sulfonation of decylbenzene using chlorosulfonic acid under controlled conditions. Key steps include:

  • Sulfonation : React decylbenzene with chlorosulfonic acid (molar ratio 1:1.1) at 30–40°C for 2–3 hours to minimize side reactions (e.g., sulfone formation) .
  • Neutralization : Add sodium hydroxide (1M) to the sulfonic acid intermediate to form the sodium salt.
  • Purification : Use recrystallization in ethanol/water (70:30 v/v) or column chromatography (silica gel, chloroform/methanol eluent) to isolate the product.
  • Characterization : Confirm purity via HPLC (C18 column, 0.1% trifluoroacetic acid in acetonitrile/water mobile phase) and validate structural integrity using FTIR (S=O stretching at 1180–1200 cm⁻¹) and ¹H-NMR (aromatic protons at δ 7.2–7.8 ppm) .

Q. How can researchers standardize analytical methods for quantifying this compound in mixed surfactant systems?

  • Methodological Answer :

  • Separation : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to resolve this compound from homologs. Calibrate using a reference standard (≥98% purity).
  • Quantification : Use a calibration curve (0.1–10 µg/mL) with triplicate measurements. Validate via spike-and-recovery experiments in simulated matrices (e.g., aqueous/organic solvent blends) .
  • Cross-Verification : Confirm results with ion-pair chromatography or mass spectrometry (ESI-MS in negative ion mode) to detect sulfonate anions (m/z 297.1 for [C₁₀H₂₁C₆H₄SO₃]⁻) .

Advanced Research Questions

Q. How do structural variations (e.g., alkyl chain length, sulfonate positional isomerism) impact the micellization behavior of this compound?

  • Methodological Answer :

  • Experimental Design : Compare critical micelle concentration (CMC) values across homologs (C8–C16) using conductivity measurements or fluorescence spectroscopy (pyrene probe, I₁/I₃ ratio).
  • Data Analysis : Fit CMC data to the Corrin-Harkins equation. For positional isomers (ortho vs. para sulfonation), use ¹³C-NMR to assess steric effects on micelle packing .
  • Contradiction Resolution : Discrepancies in literature CMC values (e.g., ±0.2 mM) may arise from impurities or pH variations. Control ionic strength (0.1M NaCl) and temperature (25°C) to standardize conditions .

Q. What strategies are effective for resolving contradictory data on the environmental persistence of this compound in aquatic systems?

  • Methodological Answer :

  • Controlled Degradation Studies : Simulate aerobic/anaerobic environments in bioreactors (pH 7.0, 25°C). Monitor degradation via LC-MS and COD (chemical oxygen demand) measurements.
  • Statistical Modeling : Apply multivariate analysis (PCA or PLS regression) to correlate degradation rates with variables like microbial diversity (16S rRNA sequencing) or dissolved oxygen levels .
  • Literature Synthesis : Reconcile conflicting results by meta-analyzing datasets from peer-reviewed studies, excluding non-standardized methodologies (e.g., non-validated extraction protocols) .

Q. How can researchers optimize the interfacial activity of this compound in multiphase systems (e.g., oil-water emulsions)?

  • Methodological Answer :

  • Surface Tension Measurement : Use a pendant drop tensiometer to determine interfacial tension at varying concentrations (0.01–1.0 wt%).
  • Emulsion Stability Testing : Prepare oil-in-water emulsions (50:50 v/v) and monitor phase separation via Turbiscan stability index. Correlate results with zeta potential measurements to assess electrostatic stabilization .
  • Synergistic Effects : Screen combinations with nonionic surfactants (e.g., Triton X-100) using a fractional factorial design to identify optimal molar ratios for reduced interfacial tension .

Guidance for Addressing Research Challenges

  • Reproducibility : Document synthesis parameters (e.g., stirring rate, cooling time) and share raw data/open-source protocols to mitigate batch-to-batch variability .
  • Literature Gaps : Use systematic reviews (PRISMA guidelines) to identify understudied areas, such as ecotoxicological impacts on benthic organisms .

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